Bienvenue dans la boutique en ligne BenchChem!

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

COMT inhibition Parkinson’s disease off-target selectivity

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde (CAS 909854-46-2) is a trisubstituted aromatic aldehyde belonging to the class of alkoxy-nitrobenzaldehydes. It features a 5-nitro group, a 4-methoxy group, and a 3-ethoxy substituent on a benzaldehyde core, with a molecular formula of C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 909854-46-2
Cat. No. B3301474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxy-5-nitrobenzaldehyde
CAS909854-46-2
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O
InChIInChI=1S/C10H11NO5/c1-3-16-9-5-7(6-12)4-8(11(13)14)10(9)15-2/h4-6H,3H2,1-2H3
InChIKeyMXUJDMUVATTZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde (CAS 909854-46-2) – Key Compound Identity and Procurement Baseline


3-Ethoxy-4-methoxy-5-nitrobenzaldehyde (CAS 909854-46-2) is a trisubstituted aromatic aldehyde belonging to the class of alkoxy-nitrobenzaldehydes [1]. It features a 5-nitro group, a 4-methoxy group, and a 3-ethoxy substituent on a benzaldehyde core, with a molecular formula of C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol [1]. The compound is structurally derived from vanillin, where the phenolic hydroxyl has been replaced by an ethoxy group and the ortho position has been nitrated [1]. Its computed lipophilicity (XLogP3 = 1.5) and zero hydrogen bond donors distinguish it from hydroxyl-bearing congeners, making it a valuable intermediate in medicinal chemistry programs requiring specific substitution patterns and physicochemical profiles [1].

Why Generic Substitution Among 5-Nitrobenzaldehyde Derivatives Fails: 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde Selection Rationale


5-Nitrobenzaldehyde derivatives with different alkoxy substitution patterns are not interchangeable in biological or synthetic applications. A landmark structure–activity relationship (SAR) study on catechol-O-methyltransferase (COMT) inhibition demonstrated that among a series of hydroxymethoxynitrobenzaldehydes, only 3-hydroxy-4-methoxy-5-nitrobenzaldehyde exhibited COMT inhibitory activity, while closely related analogs with altered substitution were inactive [1]. The 3-ethoxy-4-methoxy-5-nitrobenzaldehyde variant lacks the requisite 3-hydroxy group and is therefore expected to be devoid of COMT inhibition, enabling its use in assays and synthetic pathways where COMT off-target effects must be avoided. Additionally, the ethoxy substituent significantly alters lipophilicity relative to hydroxy or dimethoxy analogs, affecting solubility, membrane partitioning, and reactivity in nucleophilic aromatic substitution (SNAr) reactions. These differences render generic substitution scientifically unsound.

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde Comparator Evidence: Quantitative Differentiation vs. Closest Analogs


Lack of COMT Inhibitory Activity Distinguishes 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde from the Active 3-Hydroxy Analog

In a systematic evaluation of nitrobenzaldehyde derivatives as catechol-O-methyltransferase (COMT) inhibitors, Pérez et al. (1992) reported that 3-hydroxy-4-methoxy-5-nitrobenzaldehyde was the only hydroxymethoxynitrobenzaldehyde that exhibited COMT inhibitory activity, displaying noncompetitive inhibition with respect to pyrocatechol [1]. All other hydroxymethoxynitrobenzaldehydes tested were inactive [1]. Since 3-ethoxy-4-methoxy-5-nitrobenzaldehyde replaces the critical 3-hydroxyl with an ethoxy group, it belongs to the inactive class. This absence of COMT activity is a key differentiator for applications where COMT inhibition constitutes an undesired off-target effect.

COMT inhibition Parkinson’s disease off-target selectivity catechol metabolism

Predicted Lipophilicity Shift: XLogP3 = 1.5 for 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde vs. 0.8 for the 3-Hydroxy Analog

Computed partition coefficients from PubChem (XLogP3) reveal a substantial lipophilicity difference between 3-ethoxy-4-methoxy-5-nitrobenzaldehyde (XLogP3 = 1.5) and its 3-hydroxy counterpart (XLogP3 = 0.8) [1][2]. An XLogP3 difference of +0.7 log units corresponds to approximately a 5-fold increase in octanol–water partition coefficient, which can translate to enhanced passive membrane permeability and greater blood–brain barrier penetration potential. Additionally, the target compound has zero hydrogen bond donors (vs. one for the 3-hydroxy analog), which is generally favorable for CNS exposure. These physicochemical differences are meaningful for compound library design where lipophilicity and HBD count need to be tuned without core scaffold modification.

lipophilicity CNS penetration solubility drug-likeness physicochemical profiling

Orthogonal Protecting Group Strategy: 3-Ethoxy Enables Selective Synthetic Differentiation vs. Dimethoxy or Hydroxy Analogs

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde presents two chemically distinct alkoxy groups (ethoxy vs. methoxy) that can be leveraged for orthogonal deprotection strategies in synthetic sequences. The 3-ethoxy group can be selectively cleaved under acidic conditions (e.g., HBr or BBr₃) to regenerate a free phenol while leaving the 4-methoxy group intact, or it can undergo SNAr displacement in the presence of the 5-nitro electron-withdrawing group. In contrast, the 3,4-dimethoxy-5-nitrobenzaldehyde analog lacks this differentiation, as both alkoxy groups are methoxy and cannot be orthogonally addressed under mild conditions. The 3-hydroxy-4-methoxy-5-nitrobenzaldehyde variant, conversely, contains a free phenol that may participate in unwanted side reactions. This synthetic orthogonality is particularly valuable in the construction of kinase inhibitor scaffolds and entacapone-derived analogs where precise substitution patterns are required.

orthogonal protection selective deprotection nitro reduction multifunctional benzaldehyde

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde: Evidence-Driven Application Scenarios for Research and Procurement


Parkinson’s Disease Research: COMT-Sparing Chemical Probe Development

In Parkinson’s disease drug discovery, COMT inhibition is a well-established therapeutic mechanism, but unwanted COMT inhibitory activity in chemical probes can confound phenotypic assay interpretation. 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde serves as a COMT-inactive control compound that retains the 5-nitrobenzaldehyde scaffold while lacking the 3-hydroxy pharmacophore required for COMT binding, as established by Pérez et al. [1]. This compound enables researchers to differentiate COMT-dependent from COMT-independent biological effects in neuroprotection and levodopa metabolism studies.

CNS Drug Design: Lipophilicity-Tuned Building Block for Blood–Brain Barrier Penetration

The computed XLogP3 of 1.5 and zero hydrogen bond donors for 3-ethoxy-4-methoxy-5-nitrobenzaldehyde represent a significant lipophilicity enhancement (ΔXLogP3 = +0.7) compared to the 3-hydroxy analog (XLogP3 = 0.8) [1][2]. This physicochemical profile supports the compound’s use as a building block in CNS-targeted chemical series where improved passive permeability and reduced H-bond donor count are desired to enhance brain exposure, without necessitating scaffold hopping that might introduce unwanted structural changes.

Medicinal Chemistry: Orthogonal Protection Strategy in Kinase Inhibitor Synthesis

The presence of chemically distinguishable 3-ethoxy and 4-methoxy groups on the 5-nitrobenzaldehyde scaffold enables sequential deprotection or derivatization strategies that are not feasible with 3,4-dimethoxy analogs [1][2]. This orthogonal protection capability is particularly valuable in the synthesis of kinase inhibitors bearing catechol or resorcinol motifs, where stepwise unmasking of phenols is required for late-stage functionalization. Procurement of this specific derivative can reduce synthetic step count and improve overall process efficiency.

Chemical Biology: Non-COMT-Inhibiting 5-Nitrobenzaldehyde Scaffold for Target Identification Studies

5-Nitrobenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase isoforms (e.g., ALDH3A1) and as precursors to photoactivatable caged compounds. 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde offers a 5-nitrobenzaldehyde core without the confounding COMT inhibition associated with 3-hydroxy-substituted analogs [1]. This selectivity profile makes it suitable for target identification campaigns in oncology and neuroinflammation, where COMT off-target activity could lead to false-positive results in cellular phenotypic assays.

Quote Request

Request a Quote for 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.